7-Chlorochroman-3-amine hydrochloride
Overview
Description
7-Chlorochroman-3-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.09 g/mol . It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 3rd position, forming a hydrochloride salt. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-3-amine hydrochloride typically involves the chlorination of chroman derivatives followed by amination. One common method includes:
Chlorination: Chroman is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 7th position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine under controlled conditions to introduce the amine group at the 3rd position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors for the chlorination step.
Continuous Amination: Employing continuous flow reactors for the amination process to ensure consistent quality and yield.
Purification: The final product is purified using crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorochroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of chroman oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
7-Chlorochroman-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chlorochroman-3-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 7-Chlorochroman-4-amine
- 7-Chlorochromane
- ®-7-Chlorochroman-4-amine hydrochloride
- (S)-7-Chlorochroman-4-amine hydrochloride
Comparison: 7-Chlorochroman-3-amine hydrochloride is unique due to the position of the amine group at the 3rd position, which can influence its reactivity and biological activity compared to its analogs with amine groups at different positions .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;/h1-2,4,8H,3,5,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGOCJVZCAKDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969603 | |
Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54445-02-2 | |
Record name | 3-Chromanamine, 7-chloro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054445022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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